3-(Chloromethyl)-3-cyclopropyloxane
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Overview
Description
3-(Chloromethyl)-3-cyclopropyloxane is an organic compound characterized by a cyclopropyl ring attached to an oxane ring with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-3-cyclopropyloxane typically involves the reaction of cyclopropylmethanol with oxalyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate chloromethyl ether, which then cyclizes to form the desired product under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-3-cyclopropyloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclopropyl oxane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclopropylmethanol derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted cyclopropyl oxanes
- Oxidized cyclopropyl derivatives
- Reduced cyclopropylmethanol derivatives
Scientific Research Applications
3-(Chloromethyl)-3-cyclopropyloxane has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-cyclopropyloxane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Cyclopropylmethanol: Lacks the oxane ring and chloromethyl group, making it less reactive.
Cyclopropyl oxane: Similar structure but without the chloromethyl group, leading to different reactivity and applications.
Chloromethyl oxane: Contains the chloromethyl group but lacks the cyclopropyl ring, affecting its chemical properties.
Uniqueness: 3-(Chloromethyl)-3-cyclopropyloxane stands out due to the combination of the cyclopropyl ring, oxane ring, and chloromethyl group. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H15ClO |
---|---|
Molecular Weight |
174.67 g/mol |
IUPAC Name |
3-(chloromethyl)-3-cyclopropyloxane |
InChI |
InChI=1S/C9H15ClO/c10-6-9(8-2-3-8)4-1-5-11-7-9/h8H,1-7H2 |
InChI Key |
AKGKDSZRVXSKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(CCl)C2CC2 |
Origin of Product |
United States |
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